![molecular formula C6H10 B14752498 1,3-Dimethylbicyclo[1.1.0]butane CAS No. 930-25-6](/img/structure/B14752498.png)
1,3-Dimethylbicyclo[1.1.0]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylbicyclo[110]butane is a hydrocarbon with the molecular formula C₆H₁₀ It is a member of the bicyclo[110]butane family, characterized by its highly strained bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethylbicyclo[1.1.0]butane can be synthesized through several methods. One common approach involves the reaction of 1,3-dihalocyclobutanes with alkali metals. For example, 1-bromo-3-chlorocyclobutane can be treated with sodium in dioxane to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. Most synthesis methods are carried out on a laboratory scale for research purposes.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethylbicyclo[1.1.0]butane undergoes various types of chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form less strained hydrocarbons.
Substitution: It can undergo substitution reactions at the bridgehead positions.
Common Reagents and Conditions
Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Reagents such as halogens or organometallic compounds can be used under appropriate conditions.
Major Products
Hydrogenation: Produces less strained hydrocarbons.
Substitution: Yields substituted bicyclo[1.1.0]butanes with various functional groups.
Applications De Recherche Scientifique
1,3-Dimethylbicyclo[1.1.0]butane is valued in scientific research for its role in “strain release” chemistry. This compound serves as an intermediate in the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes . These structures are important in bioconjugation processes and drug design due to their unique properties and reactivity .
Mécanisme D'action
The mechanism of action of 1,3-dimethylbicyclo[1.1.0]butane involves the release of strain energy upon undergoing chemical reactions. This strain release drives the formation of more stable products, making the compound a useful intermediate in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without methyl substitutions.
Bicyclo[1.1.1]pentane: A related compound with an additional carbon atom in the ring structure.
Uniqueness
1,3-Dimethylbicyclo[1.1.0]butane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of methyl groups at the 1 and 3 positions adds steric hindrance and affects the compound’s chemical behavior compared to its unsubstituted counterpart .
Propriétés
Numéro CAS |
930-25-6 |
|---|---|
Formule moléculaire |
C6H10 |
Poids moléculaire |
82.14 g/mol |
Nom IUPAC |
1,3-dimethylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C6H10/c1-5-3-6(5,2)4-5/h3-4H2,1-2H3 |
Clé InChI |
IGAOOQCFXPSZTQ-UHFFFAOYSA-N |
SMILES canonique |
CC12CC1(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14752416.png)
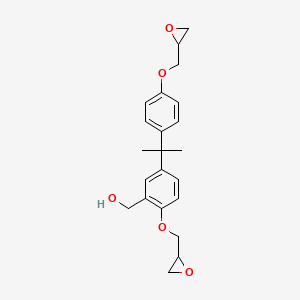


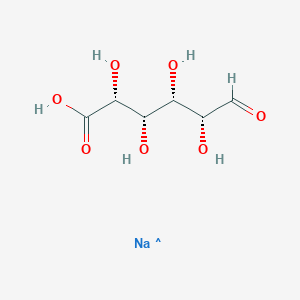
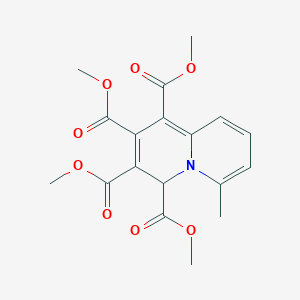

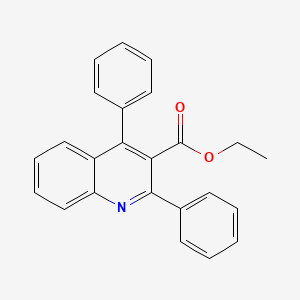
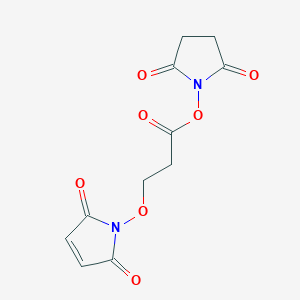
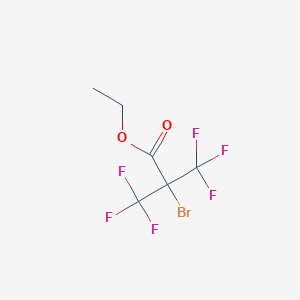
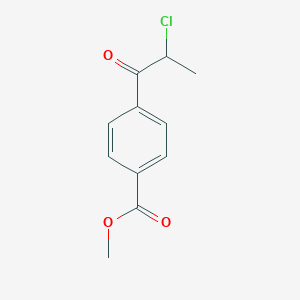
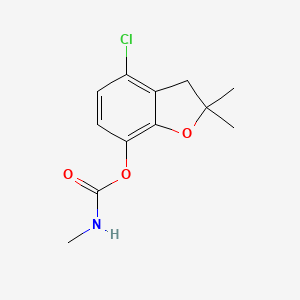
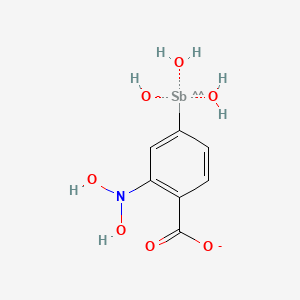
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B14752543.png)
